molecular formula C10H6O3S B12612967 2-Oxo-2H-1-benzopyran-3-carbothioic S-acid CAS No. 919106-58-4

2-Oxo-2H-1-benzopyran-3-carbothioic S-acid

Cat. No.: B12612967
CAS No.: 919106-58-4
M. Wt: 206.22 g/mol
InChI Key: BVIPMQUXWLNZKA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2H-1-benzopyran-3-carbothioic S-acid typically involves the reaction of salicylaldehyde with a suitable thioester or thiol under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2H-1-benzopyran-3-carbothioic S-acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

2-Oxo-2H-1-benzopyran-3-carbothioic S-acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-2H-1-benzopyran-3-carbothioic S-acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects .

Comparison with Similar Compounds

2-Oxo-2H-1-benzopyran-3-carbothioic S-acid can be compared with other benzopyran derivatives, such as:

    2-Oxo-2H-1-benzopyran-3-carbonitrile: Similar in structure but contains a nitrile group instead of a thioic acid group.

    2-Oxo-2H-1-benzopyran-3-carboxylic acid: Contains a carboxylic acid group, making it more acidic and potentially more reactive in certain conditions.

    7-Hydroxy-2-oxo-2H-1-benzopyran-3-carbothioic S-ethyl ester: An ester derivative with different solubility and reactivity properties.

The uniqueness of this compound lies in its thioic acid group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

919106-58-4

Molecular Formula

C10H6O3S

Molecular Weight

206.22 g/mol

IUPAC Name

2-oxochromene-3-carbothioic S-acid

InChI

InChI=1S/C10H6O3S/c11-9-7(10(12)14)5-6-3-1-2-4-8(6)13-9/h1-5H,(H,12,14)

InChI Key

BVIPMQUXWLNZKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)S

Origin of Product

United States

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